REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=O)=[CH:5][N:4]=1.Cl.[CH3:13][NH:14][O:15][CH3:16].Cl.CN(C)CCCN=C=NCC.C(N(CC)CC)C>CN(C=O)C.ON1C2N=CC=CC=2N=N1>[CH3:13][N:14]([O:15][CH3:16])[C:7]([C:6]1[CH:5]=[N:4][C:3]([O:2][CH3:1])=[CH:11][CH:10]=1)=[O:9] |f:1.2,3.4|
|
Name
|
|
Quantity
|
0.784 g
|
Type
|
reactant
|
Smiles
|
COC1=NC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
N,O-dimethylhydroxylamine hydrochloride
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
Cl.CNOC
|
Name
|
|
Quantity
|
1.16 g
|
Type
|
reactant
|
Smiles
|
Cl.CN(CCCN=C=NCC)C
|
Name
|
|
Quantity
|
50 mg
|
Type
|
catalyst
|
Smiles
|
ON1N=NC2=C1N=CC=C2
|
Name
|
|
Quantity
|
1.67 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at room temperature for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under vacuum
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between ethyl acetate and water
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C(=O)C=1C=NC(=CC1)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.86 g | |
YIELD: CALCULATEDPERCENTYIELD | 85.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |